molecular formula C14H11FO3 B6378249 6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol CAS No. 1261892-12-9

6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol

Cat. No.: B6378249
CAS No.: 1261892-12-9
M. Wt: 246.23 g/mol
InChI Key: ACJKUDHROZBZCQ-UHFFFAOYSA-N
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Description

6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol is an organic compound that features a phenolic structure with a formyl group and a fluorinated methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the methoxyphenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-(5-Fluoro-2-methoxyphenyl)-2-carboxyphenol.

    Reduction: 6-(5-Fluoro-2-methoxyphenyl)-2-hydroxyphenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group and fluorinated methoxyphenyl moiety can influence the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-Fluoro-2-methoxyphenyl)-2-formylphenol is unique due to the presence of both a formyl group and a fluorinated methoxyphenyl substituent. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-6-5-10(15)7-12(13)11-4-2-3-9(8-16)14(11)17/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJKUDHROZBZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685183
Record name 5'-Fluoro-2-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-12-9
Record name 5'-Fluoro-2-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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